Ethyl 4-propoxybenzoate

Description

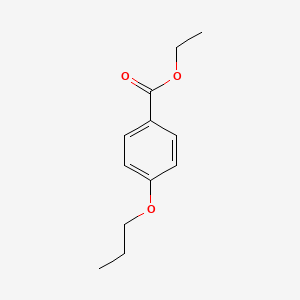

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-propoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-3-9-15-11-7-5-10(6-8-11)12(13)14-4-2/h5-8H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMOIVLMXMSZLGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40628060 | |

| Record name | Ethyl 4-propoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100256-94-8 | |

| Record name | Ethyl 4-propoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100256-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-propoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 4 Propoxybenzoate Analogs

Vibrational Spectroscopy Analysis for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for obtaining a unique molecular fingerprint. Each vibrational mode corresponds to a specific motion of atoms within the molecule, and the frequencies of these vibrations are sensitive to the molecular structure, bonding, and intermolecular interactions.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The FT-IR spectrum of a compound provides critical information about the functional groups present. For ethyl 4-propoxybenzoate, the spectrum is dominated by vibrations characteristic of the ester group, the aromatic ring, and the propoxy chain.

Table 1: Expected FT-IR Vibrational Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 2980-2850 | Strong |

| Carbonyl C=O Stretch | 1720-1700 | Very Strong |

| Aromatic C=C Stretch | 1610-1580, 1510-1480 | Medium-Strong |

| Aliphatic C-H Bend | 1470-1440 | Medium |

| Asymmetric C-O-C Stretch (Ester) | 1280-1250 | Strong |

| Symmetric C-O-C Stretch (Ester) | 1120-1100 | Strong |

| C-O Stretch (Ether) | 1260-1200 | Strong |

| Para-substituted Ring Bend | 860-830 | Strong |

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser source, where the frequency shifts in the scattered light correspond to the vibrational frequencies of the molecule. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. Therefore, FT-Raman can provide information about vibrations that are weak or absent in the FT-IR spectrum. epequip.com

For aromatic compounds like this compound, the C=C stretching vibrations of the benzene (B151609) ring typically show strong signals in the Raman spectrum. nih.gov The symmetric stretching of non-polar bonds, which are weak in the FT-IR spectrum, often produce strong Raman bands. Theoretical studies on related molecules like 4-butyl benzoic acid have shown that DFT calculations can accurately predict Raman intensities, aiding in the assignment of the experimental spectrum. nih.gov The C-H stretching modes and the symmetric "breathing" mode of the aromatic ring are also typically strong in the Raman spectrum.

Table 2: Expected FT-Raman Vibrational Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3050 | Strong |

| Aliphatic C-H Stretch | 2980-2850 | Strong |

| Carbonyl C=O Stretch | 1720-1700 | Weak |

| Aromatic Ring Breathing | ~1600 | Very Strong |

| Aromatic C=C Stretch | 1610-1580 | Strong |

| Aliphatic C-H Bend | 1470-1440 | Medium |

| Para-substituted Ring Bend | 860-830 | Medium |

To achieve a precise and reliable assignment of the observed vibrational bands in the FT-IR and FT-Raman spectra, experimental data is often coupled with theoretical calculations. The Scaled Quantum Mechanical Force Field (SQMFF) method is a widely used approach. nih.gov This involves calculating the vibrational frequencies and force constants of the molecule using quantum chemical methods, such as Density Functional Theory (DFT). banglajol.info

The calculated frequencies are often systematically higher than the experimental ones due to the harmonic approximation used in the calculations and the neglect of electron correlation. rasayanjournal.co.in To correct for this, the calculated force field is scaled using a set of scale factors, which are optimized to achieve the best possible agreement between the calculated and experimental frequencies. nih.gov This process, known as Normal Coordinate Analysis (NCA), allows for a detailed description of the vibrational modes in terms of their potential energy distribution (PED), which quantifies the contribution of different internal coordinates (like bond stretching or angle bending) to each normal mode. researchgate.net Studies on similar molecules, such as 4-hydroxybenzoic acid and 4-butyl benzoic acid, have demonstrated the effectiveness of this approach in providing a complete and accurate assignment of their vibrational spectra. nih.govnih.gov

Mass Spectrometry for Molecular Confirmation and Impurity Profiling

Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing exact molecular weight information and elemental composition.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a powerful method for the precise mass determination of molecules. ESI is a soft ionization technique that typically generates protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺) with minimal fragmentation, making it ideal for confirming the molecular weight of the parent compound. wikipedia.org

The "high-resolution" aspect allows for the measurement of mass with very high accuracy (typically to within 5 ppm). This precision enables the determination of the elemental formula of a compound, as each unique formula has a distinct exact mass. For this compound analogs, HR-ESI-MS can confirm the expected molecular formula and confidently distinguish it from other potential isomers or compounds with the same nominal mass. This capability is also invaluable for impurity profiling, where the exact mass of a low-level unknown component can be used to deduce its elemental composition, providing critical clues to its identity.

Table 2: HR-ESI-MS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆O₃ |

| Theoretical Exact Mass | 208.10994 Da |

| Ion Adduct Observed ([M+H]⁺) | 209.11722 Da |

| Hypothetical Measured Mass ([M+H]⁺) | 209.11715 Da |

| Mass Error | < 3 ppm |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitionsresearchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. mhlw.go.jp The primary chromophore in this compound and its analogs is the para-substituted benzene ring.

The presence of the ester group (an electron-withdrawing group) and the propoxy group (an electron-donating group) in a para arrangement extends the conjugation of the π-electron system. This results in characteristic absorption bands in the UV region, typically corresponding to π → π* transitions. The spectrum of an this compound analog is expected to show strong absorption bands, and the position of the absorption maximum (λmax) can be influenced by the solvent polarity and the nature of other substituents on the aromatic ring. For example, the para-aminobenzoate fragment is known to be the source of UV absorption in related molecules. researchgate.net

Table 3: Expected UV-Vis Absorption Data for this compound in Ethanol (B145695)

| Absorption Band | Approximate λmax (nm) | Electronic Transition Type |

|---|---|---|

| Band I | ~250-270 nm | π → π |

| Band II | ~210-230 nm | π → π |

Crystallographic Analysis for Solid-State Arrangement

Crystallographic analysis provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single crystal X-ray diffraction is the gold standard for determining the precise atomic arrangement of a crystalline solid. rsc.org By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, a complete three-dimensional model of the molecule can be constructed.

For an analog of this compound, this technique would provide exact data on the geometry of the benzene ring, the conformation of the ethyl ester and propoxy side chains, and the planarity of the ester group. Furthermore, it reveals the supramolecular structure—how individual molecules pack together in the crystal lattice. This includes identifying and quantifying intermolecular interactions such as hydrogen bonds, van der Waals forces, or π-π stacking, which govern the material's physical properties. Studies on similar compounds, such as ethyl 4-hydroxybenzoate (B8730719), have shown they often crystallize in systems like the monoclinic space group. researchgate.netresearchgate.net

Table 4: Hypothetical Crystallographic Data for an this compound Analog

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 11.5 Å, b = 13.1 Å, c = 11.7 Å, β = 107° |

| Volume | ~1690 ų |

| Molecules per Unit Cell (Z) | 4 |

Theoretical and Computational Chemistry Investigations of Ethyl 4 Propoxybenzoate Systems

Quantum Chemical Calculations of Electronic and Molecular Structure

Quantum chemical calculations serve as a powerful tool for elucidating the intricate details of molecular structures and their electronic landscapes. These methods, grounded in the principles of quantum mechanics, allow for the precise modeling of molecules like Ethyl 4-propoxybenzoate. Through techniques such as Density Functional Theory (DFT), chemists can predict a wide range of properties, from the three-dimensional arrangement of atoms to the distribution of electrons and the nature of intramolecular forces. This computational approach is fundamental to predicting chemical reactivity and interpreting experimental data.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly effective for geometry optimization, a process that seeks to find the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. For these calculations, the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional is a commonly employed hybrid functional that combines accuracy with computational efficiency.

In the case of this compound, DFT calculations are used to determine bond lengths, bond angles, and dihedral angles of its most stable conformer. The optimization process would typically reveal a nearly planar structure for the central benzene (B151609) ring. The orientation of the ethyl ester and propoxy groups relative to this ring is a key outcome of conformational analysis. Potential energy surface (PES) scans can be performed by systematically rotating specific dihedral angles to identify the global energy minimum and other low-energy conformers. This analysis is critical as the molecule's conformation influences its physical and chemical properties. While specific DFT studies on this compound are not abundant, analyses of similar molecules, such as ethyl 4-(dimethylamino)benzoate, confirm the utility of DFT in establishing molecular planarity and intermolecular interactions.

Table 1: Representative Optimized Geometrical Parameters for an Aromatic Ester System (Illustrative) This table presents typical bond lengths and angles for a molecule structurally similar to this compound, as determined by DFT calculations. The values are illustrative of what would be expected for this compound.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O | 1.210 |

| C-O (ester) | 1.336 | |

| C-O (ether) | 1.365 | |

| Bond Angle (°) | O=C-O | 123.5 |

| C-O-C (ester) | 117.2 | |

| C-O-C (ether) | 118.0 |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. nih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov A small energy gap suggests that a molecule is more reactive and polarizable, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the oxygen atom of the propoxy group, reflecting its electron-donating character. Conversely, the LUMO is anticipated to be distributed over the electron-withdrawing ethyl carboxylate group, particularly the carbonyl (C=O) bond. espublisher.com The HOMO-LUMO energy gap can be used to calculate various global chemical reactivity descriptors, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), which collectively provide a detailed picture of the molecule's reactivity profile. ajchem-a.com

Table 2: Illustrative Frontier Molecular Orbital Properties for an Aromatic Ester This table shows representative FMO energies and derived quantum chemical parameters for a molecule with similar electronic features to this compound.

| Parameter | Symbol | Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.50 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.50 |

| Energy Gap | ΔE | 5.00 |

| Chemical Hardness | η | 2.50 |

| Chemical Softness | S | 0.40 |

| Electronegativity | χ | 4.00 |

| Electrophilicity Index | ω | 3.20 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool in computational chemistry that illustrates the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. Green and yellow areas represent regions of neutral or near-zero potential. dergipark.org.tr

For this compound, the MEP map would clearly identify the reactive sites. The most negative electrostatic potential is expected to be concentrated around the carbonyl oxygen atom of the ester group due to its high electronegativity and the presence of lone pair electrons. This indicates that this site is the primary center for electrophilic interactions. The oxygen atom of the propoxy group would also exhibit a negative potential, though likely less intense than the carbonyl oxygen. In contrast, the hydrogen atoms of the ethyl and propoxy groups, as well as those on the aromatic ring, would show regions of positive potential, making them potential sites for nucleophilic interactions. researchgate.net

Natural Bond Orbital (NBO) analysis is a theoretical method that transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a set of localized orbitals that align with the familiar Lewis structure concepts of bonds and lone pairs. uni-muenchen.dewikipedia.org This analysis provides a quantitative description of intramolecular bonding and interactions, such as charge transfer and hyperconjugation. researchgate.net

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. These interactions represent the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. The stabilization energy (E(2)) associated with this delocalization is a measure of the interaction's strength.

Table 3: Representative Donor-Acceptor Interactions from NBO Analysis This table illustrates typical strong hyperconjugative interactions and their stabilization energies (E(2)) that would be anticipated in the NBO analysis of this compound.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (Oether) | π* (Caromatic-Caromatic) | 20.5 | p-π conjugation |

| LP (Oester) | π* (C=O) | 28.0 | p-π conjugation |

| π (Caromatic-Caromatic) | π* (C=O) | 15.2 | π-π* delocalization |

| σ (C-H) | σ* (C-C) | 5.1 | σ-σ* hyperconjugation |

Mulliken population analysis is a method used to estimate the partial atomic charges on the atoms within a molecule from the results of a quantum chemical calculation. wikipedia.org It partitions the total electron population among the different atoms based on the contribution of their basis functions to the molecular orbitals. Although it is computationally simple and widely used, Mulliken charges are known to be highly dependent on the choice of basis set, which can sometimes lead to unphysical results. uni-muenchen.deq-chem.com Despite this limitation, the method can provide valuable qualitative insights into the distribution of electronic charge.

For this compound, a Mulliken charge analysis would predict the distribution of charge across the molecule. As expected, the highly electronegative oxygen atoms of the ester and ether functionalities would carry significant negative charges. The carbonyl carbon atom, being bonded to two oxygen atoms, would exhibit a substantial positive charge. The carbon atoms of the aromatic ring would have varying, smaller charges, influenced by the electron-donating propoxy group and the electron-withdrawing ester group. The hydrogen atoms would carry small positive charges. This charge distribution is crucial for understanding the molecule's dipole moment and its electrostatic interactions with other molecules.

Table 4: Illustrative Mulliken Atomic Charges for this compound The following table provides representative Mulliken atomic charges calculated for key atoms in a molecule similar to this compound. Values are in atomic units (a.u.).

| Atom | Charge (a.u.) |

|---|---|

| Carbonyl Carbon (C=O) | +0.55 |

| Carbonyl Oxygen (C=O) | -0.45 |

| Ester Oxygen (-O-) | -0.38 |

| Ether Oxygen (-O-) | -0.35 |

| Aromatic Carbon (attached to O) | +0.20 |

| Aromatic Carbon (attached to C=O) | +0.15 |

A significant application of quantum chemical calculations is the prediction of spectroscopic parameters, which can be directly compared with experimental data to validate both the computational model and the experimental structure determination. DFT methods are widely used to calculate vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net

For Infrared (IR) spectroscopy, calculations yield harmonic vibrational frequencies corresponding to the normal modes of vibration. These theoretical frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and incomplete treatment of electron correlation. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental spectra. researchgate.net

For NMR spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the isotropic magnetic shielding tensors for each nucleus. These shielding values are then converted into chemical shifts (δ) by referencing them to a standard compound, such as tetramethylsilane (TMS). There is often a strong linear correlation between the calculated and experimental chemical shifts for both ¹H and ¹³C nuclei. Comparing the predicted spectra of this compound with its experimentally recorded spectra allows for definitive assignment of vibrational bands and NMR signals, and confirms the accuracy of the computationally determined molecular structure.

Table 5: Comparison of Experimental and Calculated Spectroscopic Data (Illustrative) This table presents a typical comparison between experimental spectroscopic data and DFT-calculated values for a related aromatic ester, demonstrating the expected correlation for this compound.

| Spectroscopic Data | Assignment | Experimental Value | Calculated Value |

|---|---|---|---|

| IR Frequencies (cm-1) | C=O stretch | 1715 | 1750 (scaled) |

| C-O-C stretch | 1255 | 1280 (scaled) | |

| ¹³C NMR Chemical Shifts (ppm) | C=O | 166.5 | 167.0 |

| -OCH2- (ethyl) | 60.8 | 61.2 | |

| -OCH2- (propoxy) | 69.9 | 70.5 |

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal how a molecule's conformation and its interactions with the environment evolve.

Classical molecular dynamics (MD) is a powerful computational technique used to study the conformational flexibility of molecules like this compound. This method simulates the movement of atoms and molecules over time by solving Newton's equations of motion, providing insights into the various shapes a molecule can adopt. rsc.org The conformational landscape of a molecule is crucial as it can influence its physical properties and biological activity. nih.gov

In a typical classical MD simulation, the molecule is placed in a simulated environment, such as a box of water molecules, to mimic solution-state conditions. The simulation then tracks the positions and velocities of every atom over a series of small time steps, generating a trajectory of the molecule's dynamic behavior. Analysis of this trajectory allows for the characterization of its conformational space.

Key metrics are used to analyze conformational flexibility from MD simulations. The Root Mean Square Fluctuation (RMSF) of each atom, for instance, measures its displacement from its average position during the simulation. mdpi.com Regions with high RMSF values are considered highly flexible. For this compound, this analysis could reveal the flexibility of the propoxy tail and the ethyl ester group relative to the more rigid benzene ring. The study of dihedral angles within the molecule can identify preferred rotational states (conformers) and the energy barriers between them.

Table 1: Hypothetical Torsional Angle Analysis for this compound This table illustrates the type of data that could be generated from a classical MD study to understand the rotational preferences of the propoxy group.

| Dihedral Angle (C-O-C-C) | Conformation | Relative Energy (kcal/mol) | Population (%) in Simulation |

|---|---|---|---|

| ~60° | Gauche | 0.5 | 30 |

| 180° | Anti (trans) | 0.0 | 65 |

| ~300° (-60°) | Gauche | 0.5 | 5 |

Ab-initio molecular dynamics (AIMD) is a more computationally intensive simulation method that offers a higher level of accuracy for studying reactive processes where chemical bonds are formed or broken. purdue.eduresearchgate.net Unlike classical MD, which relies on pre-defined force fields, AIMD calculates the forces between atoms "from the beginning" using quantum mechanical principles, typically Density Functional Theory (DFT). researchgate.net

This first-principles approach allows AIMD to model electronic rearrangements, making it suitable for investigating chemical reactions such as the hydrolysis or thermal decomposition of this compound. The high computational cost of AIMD, however, limits its application to smaller systems and shorter timescales (typically on the order of picoseconds) compared to classical MD. purdue.edu

For this compound, an AIMD simulation could be used to:

Model the step-by-step mechanism of ester hydrolysis, identifying intermediate structures and transition states.

Investigate the molecule's stability at high temperatures by observing the initiation of bond-breaking events.

Understand how the molecule interacts with reactive species, such as free radicals, by explicitly modeling the electronic changes during the interaction.

Computational Studies of Reaction Mechanisms and Transition States

Understanding how a chemical reaction proceeds from reactants to products is a central goal of chemistry. Computational methods, particularly those based on quantum mechanics, can map out the entire reaction pathway, providing detailed insights into the mechanism and energetics.

Transition State Theory (TST) is a fundamental framework for understanding the rates of chemical reactions. wikipedia.org It postulates that for a reaction to occur, reactant molecules must pass through a high-energy intermediate configuration known as the "activated complex" or "transition state". libretexts.orgbritannica.com This transition state represents the point of maximum potential energy along the minimum energy path connecting reactants and products. libretexts.org

Computational chemistry is used to locate this transition state on the potential energy surface. By identifying the transition state structure, researchers can elucidate the detailed mechanism of a reaction. britannica.com For example, in the synthesis of this compound via esterification, TST could be applied to:

Determine the structure of the tetrahedral intermediate.

Verify whether the reaction proceeds in a single step or through multiple elementary steps. britannica.com

Analyze the key bond-making and bond-breaking events that define the reaction mechanism.

Calculations of the Intrinsic Reaction Coordinate (IRC) can confirm that the identified transition state correctly connects the desired reactants and products on the potential energy surface. researchgate.net

Transition State Theory not only elucidates the reaction pathway but also allows for the calculation of key energetic parameters that govern the reaction rate. wikipedia.org The theory provides a direct link between the Gibbs free energy of activation (ΔG‡) and the reaction rate constant (k). youtube.com

Computational methods can be used to calculate the energies of the reactants and the transition state, thereby determining the activation energy barrier. This allows for the prediction of how fast a reaction will proceed under given conditions. The key thermodynamic quantities of activation that can be calculated include:

Enthalpy of Activation (ΔH‡): The difference in enthalpy between the transition state and the reactants.

Entropy of Activation (ΔS‡): The difference in entropy, reflecting the change in disorder on going from reactants to the transition state.

By calculating these parameters for potential reactions involving this compound, such as its synthesis or degradation, a complete kinetic profile can be constructed. This profile helps in choosing optimal reaction conditions (e.g., temperature) to favor the desired product formation.

Table 2: Hypothetical Calculated Activation Parameters for Hydrolysis of this compound

| Parameter | Calculated Value | Unit |

|---|---|---|

| ΔH‡ (Enthalpy of Activation) | +18.5 | kcal/mol |

| ΔS‡ (Entropy of Activation) | -25.2 | cal/(mol·K) |

| ΔG‡ (Gibbs Free Energy of Activation) at 298 K | +26.0 | kcal/mol |

Development of Structure-Property Relationship Models Using Computational Approaches

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to predict the properties of chemicals based on their molecular structure. researchgate.net These models establish a mathematical correlation between calculated molecular features, known as descriptors, and an experimentally measured property. researchgate.netnih.gov QSPR is a valuable tool in drug discovery and materials science for screening new compounds and prioritizing synthetic targets. nih.gov

The development of a QSPR model involves several key steps:

Data Set Preparation: A diverse set of molecules with known experimental values for the property of interest (e.g., boiling point, solubility, biological activity) is collected.

Descriptor Calculation: For each molecule in the set, a large number of numerical descriptors are calculated. These descriptors encode different aspects of the molecular structure, including topological, electronic, and quantum mechanical features. researchgate.net

Model Building: Statistical or machine learning methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are used to build a mathematical equation that relates a subset of the most relevant descriptors to the target property. researchgate.net

Validation: The predictive power of the model is rigorously tested using statistical validation techniques and by applying it to molecules not used in the model's development.

For this compound, a QSPR model could be developed to predict properties like its octanol-water partition coefficient (logP), a measure of lipophilicity. researchgate.net This would involve calculating descriptors for a series of related benzoate (B1203000) esters and correlating them with their experimentally determined logP values.

Table 3: Example Molecular Descriptors for QSPR Modeling of Benzoate Esters This table illustrates the types of descriptors that would be calculated as input for a QSPR model.

| Compound | Molecular Weight (g/mol) | Topological Polar Surface Area (Ų) | Number of Rotatable Bonds | Predicted logP |

|---|---|---|---|---|

| Mthis compound | 194.23 | 26.3 | 4 | 2.85 |

| This compound | 208.25 | 26.3 | 5 | 3.27 |

| Propyl 4-propoxybenzoate | 222.28 | 26.3 | 6 | 3.69 |

Research in Materials Science and Polymer Applications of Benzoate Esters

Investigation of Liquid Crystalline Behavior in Benzoate (B1203000) Derivatives

The liquid crystalline behavior of benzoate derivatives is a subject of extensive research. The molecular structure of these compounds, characterized by a rigid core of aromatic rings and flexible terminal groups, is conducive to the formation of various mesophases upon changes in temperature or other external stimuli.

Thermotropic liquid crystals exhibit phase transitions at specific temperatures. Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA) are primary techniques used to determine these transition temperatures and the associated enthalpy changes. researchgate.netnih.gov In a DSC measurement, the difference in heat flow required to increase the temperature of a sample and a reference is measured as a function of temperature. researchgate.net Phase transitions appear as peaks on the resulting thermogram, indicating the temperatures for events like melting (crystal to liquid crystal or isotropic liquid) and clearing (liquid crystal to isotropic liquid). nih.gov

For homologous series of benzoate esters, DSC analysis reveals systematic trends in transition temperatures. For example, in many p-alkoxybenzoate series, the transition temperatures and the stability of the mesophase are influenced by the length of the alkoxy chain. benthamdirect.com DSC and DTA measurements are crucial for constructing phase diagrams of these materials, providing fundamental data for their potential applications. researchgate.nettandfonline.com

Below is a representative table of phase transition temperatures for a homologous series of benzoate esters, illustrating the data typically obtained from DSC analysis.

| Compound (p-n-alkoxybenzoic acid) | Melting Point (Crystal → Nematic/Isotropic) °C | Clearing Point (Nematic → Isotropic) °C | Mesophase Range (°C) |

|---|---|---|---|

| Methoxy | 175 | 185 | 10 |

| Ethoxy | 198 | 205 | 7 |

| Propoxy | 154 | 162 | 8 |

| Butoxy | 147 | 161 | 14 |

Polarized Light Microscopy (PLM), also known as Polarizing Optical Microscopy (POM), is an indispensable tool for identifying liquid crystal phases. benthamdirect.comrsc.org When a liquid crystal sample is placed between crossed polarizers, its anisotropic nature causes it to be birefringent, resulting in characteristic textures of colors and patterns. Each type of liquid crystal phase (e.g., nematic, smectic) exhibits unique optical textures.

Nematic Phase: Often identified by a "threaded" or "schlieren" texture, which arises from defects in the molecular alignment known as disclinations.

Smectic Phases: Smectic A or C phases typically show "focal conic fan" textures.

By observing these textures as the sample is heated and cooled on a hot stage, researchers can visually confirm the phase transitions detected by DSC and identify the specific type of mesophase present. benthamdirect.com

Liquid crystals are defined by their degree of molecular order. The transition between different phases involves a change in this order. ucsd.edu

Isotropic Phase: At high temperatures, molecules are randomly oriented, possessing no positional or orientational order, similar to a conventional liquid.

Nematic (N) Phase: This is the least ordered liquid crystal phase. The elongated molecules have a general orientational alignment along a common axis, known as the director, but they lack any positional order. ucsd.edu

Smectic (Sm) Phase: In addition to orientational order, smectic phases exhibit a degree of positional order, with molecules arranged in layers. ucsd.edu Different smectic phases exist (e.g., Smectic A, where molecules are perpendicular to the layer planes, and Smectic C, where they are tilted).

Benzoate esters can exhibit one or more of these phases. The transition from the isotropic liquid to a nematic or smectic phase upon cooling represents a spontaneous breaking of symmetry. ucsd.edu The specific sequence of phases (e.g., Isotropic → Nematic → Smectic → Crystal) depends on the molecule's structure. Some benzoate derivatives may exhibit a direct transition from the isotropic to a smectic phase. researchgate.net

The anisotropic nature of liquid crystals, including benzoate esters, leads to unique electrical and optical properties. When an external electric field is applied, the molecules tend to align themselves with the field. This reorientation changes the material's refractive index, allowing for the modulation of light. This is the fundamental principle behind liquid crystal displays (LCDs). researchgate.net

Key electro-optical parameters studied include:

Threshold Voltage: The minimum voltage required to induce a reorientation of the liquid crystal molecules. Doping nematic liquid crystals with nanoparticles has been shown to decrease this threshold voltage. bibliotekanauki.pl

Response Time: The time it takes for the molecules to reorient after the electric field is applied (rise time) and to relax back to their original state after the field is removed (relaxation time). Studies have reported rise times of 1 to 5 ms and relaxation times of 30 to 200 ms for certain systems. researchgate.net

Dielectric Anisotropy: The difference in dielectric permittivity parallel and perpendicular to the molecular director. A positive dielectric anisotropy is often required for many display applications.

Research into benzoate esters and related compounds focuses on synthesizing materials with desirable electro-optical characteristics, such as low threshold voltage, fast response times, and a broad operating temperature range. researchgate.net

The ability of a molecule to form a liquid crystal phase is highly dependent on its structure. For benzoate esters, key structural features that influence mesomorphism include:

Rigid Core: The central aromatic part of the molecule provides the necessary rigidity.

Terminal Groups: The substituents at the ends of the molecule, such as alkyl or alkoxy chains, have a profound effect. The length of these chains can determine the type of mesophase (nematic vs. smectic) and the temperature range over which it is stable. benthamdirect.comuobasrah.edu.iq Longer chains often favor the formation of more ordered smectic phases.

Lateral Substituents: Attaching groups to the side of the molecular core can significantly alter liquid crystalline properties. Lateral groups can increase the molecule's breadth, potentially disrupting the packing and lowering the clearing temperatures. However, they can also be used to fine-tune the material's properties for specific applications. benthamdirect.com

Studies on homologous series, where the length of a terminal alkyl chain is systematically varied, demonstrate a common "odd-even effect," where transition temperatures alternate between having an odd or even number of carbon atoms in the chain. The polarity and polarizability of the molecule, influenced by different substituent groups, also play a critical role in controlling the intermolecular forces that lead to liquid crystal formation. tandfonline.com

Rheology is the study of the flow of matter. The viscosity of a liquid crystal is a critical parameter for many applications, as it affects the switching speed in displays and processing conditions for polymers. Liquid crystal mesophases are complex fluids whose viscosity is anisotropic, meaning it depends on the direction of flow relative to the molecular director.

The temperature dependence of viscosity often follows an Arrhenius-type relationship, allowing for the calculation of the flow activation energy (Ea) . biorxiv.orgnih.gov This parameter represents the energy barrier that molecules must overcome to move past each other and enable flow. biorxiv.orgnih.gov The flow activation energy provides insight into the strength of intermolecular interactions within the fluid. ua.pt In biomolecular condensates, which share properties with liquid crystals, the flow activation energy has been shown to range from 9 to 26 RT (at T = 25 °C), and it is strongly correlated with the strength of intermolecular interactions. nih.gov Studies on various polymers have also used this concept to understand their flow behavior in different solvents. nahrainuniv.edu.iq For liquid crystal mesophases, rheological studies can reveal how viscosity and activation energy change at phase transitions, reflecting the changes in molecular ordering. researchgate.net

Benzoate Esters as Polymer Modifiers and Additives

The versatility of benzoate esters makes them valuable additives in a wide range of polymer systems. They can function as plasticizers, viscosity modifiers, and coalescing agents, contributing to improved processing and final product performance.

Application as Plasticizers in Various Polymer Systems (e.g., Polyvinyl Chloride, Polyurethanes, Acrylics)

Benzoate esters are widely recognized for their efficacy as plasticizers, particularly in polar polymers like Polyvinyl Chloride (PVC), polyurethanes, and acrylics. Plasticizers are additives that increase the flexibility, workability, and distensibility of a polymer. They achieve this by embedding themselves between the polymer chains, reducing the intermolecular forces and thereby lowering the glass transition temperature (Tg) of the polymer.

While specific data for Ethyl 4-propoxybenzoate is not available, the general mechanism of action for benzoate esters as plasticizers is well-understood. The ester group provides polarity, which enhances compatibility with polar polymers, while the alkyl and aryl groups contribute to the spacing of polymer chains. The choice of a specific benzoate ester often depends on the desired balance of properties, including plasticizing efficiency, volatility, and migration resistance.

Table 1: General Properties of Benzoate Esters as Plasticizers

| Property | Description |

| Compatibility | Generally good with polar polymers like PVC, polyurethanes, and acrylics. |

| Efficiency | Varies with the specific ester; generally effective at reducing Tg and increasing flexibility. |

| Volatility | Lower molecular weight esters may have higher volatility, affecting long-term performance. |

| Migration | The tendency to migrate out of the polymer matrix can be a concern and is dependent on the specific ester and polymer system. |

Role as Viscosity Modifiers in Polymer Formulations

In liquid polymer formulations such as plastisols, adhesives, and sealants, benzoate esters can act as viscosity modifiers. They can reduce the initial viscosity of the formulation, which is crucial for ease of application and processing. The extent of viscosity reduction depends on the specific benzoate ester and its concentration in the formulation. This property is particularly important in applications requiring good flow and leveling characteristics.

Utility as Coalescing Agents in Paints and Coatings

In latex-based paints and coatings, coalescing agents are essential for proper film formation. As the water evaporates from the applied coating, the coalescent temporarily softens the latex polymer particles, allowing them to fuse together into a continuous, durable film. Benzoate esters can serve as effective coalescing agents due to their ability to lower the minimum film formation temperature (MFFT) of the latex. The efficiency of a benzoate ester as a coalescing agent is related to its partitioning between the polymer and water phases and its evaporation rate during the drying process.

Enhancement of Polymer Processability, Flexibility, and Durability

By acting as plasticizers and processing aids, benzoate esters can significantly improve the processability of polymers. They can lower the melt viscosity of thermoplastics, making them easier to extrude, mold, or calender. The resulting increase in flexibility, imparted by the plasticizing effect, can also lead to enhanced durability, as the material is better able to withstand mechanical stress and deformation without fracturing.

Impact on Film Formation and Adhesion Properties in Coating Formulations

The role of benzoate esters as coalescing agents directly impacts the quality of the final film in a coating. Proper coalescence is critical for achieving a film with good integrity, barrier properties, and appearance. Furthermore, by ensuring the formation of a continuous film, these additives can indirectly improve the adhesion of the coating to the substrate. Good film formation allows for better wetting of the substrate surface and maximizes the contact area, which is essential for strong adhesion.

Studies on Compatibility and Interactions with Different Polymer Matrices

The efficacy of benzoate esters, including this compound, in polymer applications is fundamentally dependent on their compatibility and the nature of their interactions with the host polymer matrix. The molecular structure of p-alkoxybenzoates, featuring a polar ester group, a rigid aromatic core, and a flexible alkoxy chain, allows for a range of interactions—from physical dispersion to chemical reactions—with different polymers. Research into these interactions is crucial for developing advanced materials, including plasticized polymers and liquid crystal (LC) alignment layers.

Detailed Research Findings

Interactions with Polystyrene Derivatives for Liquid Crystal Alignment:

A significant area of research involves modifying commodity polymers to create functional surfaces. Studies have been conducted on polystyrene derivatives where alkyl p-hydroxybenzoate moieties, structurally similar to this compound, are attached as side chains. These comb-like polymers have been investigated as alignment layers for controlling the orientation of liquid crystal molecules.

In one study, a series of polystyrene derivatives were synthesized by reacting poly(4-chloromethylstyrene) with various alkyl-p-hydroxybenzoates, including ethyl-p-hydroxybenzoate. mdpi.com The resulting polymers, with benzoate-containing side groups, were spin-coated to form thin films. The interaction between these polymer surfaces and a nematic liquid crystal (MLC-6608) was then evaluated. It was discovered that the chemical nature and density of the benzoate side chains directly influenced the liquid crystal alignment. Specifically, polymers with a sufficient molar fraction of ethylbenzoate-p-oxymethyl side groups induced a stable and uniform vertical alignment of the liquid crystal molecules. mdpi.com This behavior is attributed to the specific intermolecular forces between the benzoate side chains of the polymer and the liquid crystal molecules. The surface energy of the polymer films, indicated by the water contact angle, was also found to correlate with the alignment behavior. mdpi.com

The table below summarizes the findings for various polystyrene derivatives and their effect on liquid crystal alignment.

| Polymer Designation | Alkyl Benzoate Side Group | Molar Fraction of Side Group (%) | Water Contact Angle (°) | Observed Liquid Crystal Alignment |

|---|---|---|---|---|

| P2BO20 | Ethylbenzoate-p-oxymethyl | 20 | - | Non-uniform |

| P2BO40 | Ethylbenzoate-p-oxymethyl | 40 | - | Vertical |

| P2BO60 | Ethylbenzoate-p-oxymethyl | 60 | - | Vertical |

| P2BO | Ethylbenzoate-p-oxymethyl | 100 | >86° | Stable Vertical |

| P4BO | n-Butylbenzoate-p-oxymethyl | 100 | >86° | Vertical |

| P6BO | n-Hexylbenzoate-p-oxymethyl | 100 | >86° | Vertical |

| P8BO | n-Octylbenzoate-p-oxymethyl | 100 | >86° | Vertical |

Compatibility with Polar Polymers such as Poly(vinyl chloride) (PVC):

Esters are widely used as primary plasticizers for polar polymers like PVC. digitellinc.com The strong interchain dipole-dipole interactions in rigid PVC can be overcome by introducing a compatible plasticizer. The polar ester group of a molecule like this compound can interact with the C-Cl polar sites of the PVC chains, while the alkyl and propoxy groups provide steric hindrance that separates the polymer chains. This reduces the polymer's glass transition temperature (Tg), making it more flexible.

The compatibility of a plasticizer with PVC is essential to prevent phase separation and migration (leaching) of the additive over time. digitellinc.com Benzoate esters are actively researched as effective and potentially less toxic alternatives to traditional phthalate plasticizers. researchgate.net Good compatibility is generally observed for esters with PVC, driven by favorable enthalpic interactions between the polar groups of the plasticizer and the polymer.

Interactions within Liquid Crystalline Polymer (LCP) Blends:

The p-oxybenzoate unit is a fundamental building block of many thermotropic liquid crystalline polymers. Studies on blending these LCPs with other engineering thermoplastics, such as polycarbonate (PC) and polyarylate (PAr), provide insight into the high-temperature interactions of the benzoate moiety.

Research on blends of poly(p-oxybenzoate-co-p-phenyleneisophthalate) (HIQ) and polycarbonate revealed that the two polymers showed a single glass transition temperature across all compositions, as measured by differential scanning calorimetry (DSC), which typically indicates miscibility. nycu.edu.tw However, further analysis using infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy confirmed that this apparent miscibility was the result of chemical reactions, specifically ester-exchange (transesterification), occurring between the HIQ and PC chains at the high processing temperatures. nycu.edu.tw This demonstrates that under melt-blending conditions, the benzoate ester linkages can actively interact and chemically bond with other polymer matrices.

The table below highlights the miscibility findings in LCP blends.

| Polymer Blend System | Method of Analysis | Key Finding | Type of Interaction |

|---|---|---|---|

| LCP (HIQ) / Polycarbonate (PC) | DSC | Single glass transition temperature (Tg) | Apparent Miscibility |

| LCP (HIQ) / Polycarbonate (PC) | IR & NMR Spectroscopy | Evidence of ester-exchange | Chemical Interaction (Transesterification) |

| LCP (HIQ35) / Polyarylate (PAr) | DSC | Partial miscibility at low LCP concentration | Physical Interaction |

| LCP (HIQ35) / Polyarylate (PAr) (Annealed) | DSC, NMR | Increased apparent miscibility due to initial reaction | Chemical Interaction |

These studies collectively show that the benzoate ester group is a versatile functional moiety that can engage in both strong physical interactions and chemical reactions with various polymer backbones, making compounds like this compound candidates for diverse applications in materials science.

Analytical Method Development and Validation for Ethyl 4 Propoxybenzoate

Chromatographic Methodologies for Analysis and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds like Ethyl 4-propoxybenzoate. Its high resolution and sensitivity make it ideal for separating the analyte from impurities and matrix components. tandfonline.comakjournals.com

The development of an HPLC method for this compound typically begins with a reversed-phase (RP) approach, which is well-suited for moderately non-polar molecules. The initial step involves selecting the appropriate stationary and mobile phases.

Stationary Phase (Column): A C18 (octadecylsilyl) column is a common first choice due to its versatility and effectiveness in retaining a wide range of organic molecules. Columns with dimensions such as 250 mm x 4.6 mm and a particle size of 5 µm provide a good balance between resolution and analysis time. nih.govnih.gov

Mobile Phase: The mobile phase in RP-HPLC consists of a mixture of an aqueous component (often a buffer like phosphate (B84403) or acetate) and a water-miscible organic solvent. sielc.com For this compound, common organic modifiers include acetonitrile (B52724) or methanol. The ratio of these solvents is adjusted to control the retention time of the analyte. nih.gov

Detection: Given the presence of a benzene (B151609) ring in its structure, this compound exhibits strong ultraviolet (UV) absorbance. A UV detector, particularly a Diode-Array Detector (DAD) or Photodiode Array (PDA) detector, is therefore highly suitable for its detection and quantification. nih.govthaiscience.info

Once initial conditions are established, the method is optimized to achieve the best possible separation, peak shape, and sensitivity within a reasonable timeframe.

Mobile Phase Composition: The ratio of the organic solvent to the aqueous buffer is a critical parameter. Increasing the percentage of the organic solvent (e.g., acetonitrile) typically decreases the retention time of the analyte. The goal is to find a composition that provides a sharp, symmetrical peak with a retention time that is long enough to be separated from any solvent front or early-eluting impurities, but short enough for efficient sample throughput. The pH of the aqueous buffer can also be adjusted to control the ionization state of acidic or basic impurities, thereby altering their retention and improving separation. akjournals.com

| Acetonitrile (%) | Aqueous Buffer (%) | Retention Time (min) | Peak Shape |

|---|---|---|---|

| 50 | 50 | 15.2 | Good, Symmetrical |

| 60 | 40 | 8.5 | Excellent, Symmetrical |

| 70 | 30 | 4.1 | Good, Symmetrical |

Flow Rate: A typical flow rate for a 4.6 mm internal diameter column is 1.0 mL/min. Adjusting the flow rate can impact analysis time, resolution, and backpressure. A lower flow rate can improve resolution but increases the run time, while a higher flow rate shortens the run time at the potential cost of lower resolution and higher system pressure. akjournals.comnih.gov

Column Temperature: The column temperature is often maintained at ambient or slightly elevated temperatures (e.g., 30-40°C). Increasing the temperature can lower the mobile phase viscosity, reducing backpressure and sometimes improving peak shape and shortening retention times. However, elevated temperatures can risk degrading thermally sensitive analytes or impurities. nih.govlindenwood.edu

Detection Wavelength: To maximize sensitivity, the UV detector is set to the wavelength of maximum absorbance (λmax) of this compound. This is determined by analyzing a standard solution with a DAD/PDA detector to obtain its UV spectrum. Aromatic esters like benzoates typically have strong absorbance maxima in the range of 230-280 nm. For related compounds, optimal wavelengths have been found around 257 nm or 275 nm, which serve as a good starting point for optimization. akjournals.comnih.gov

Validation of Analytical Methods for Robustness and Reliability

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. slideshare.net It ensures that the method provides reliable, reproducible, and accurate results. The validation is performed according to ICH Q2(R1) guidelines, which define the parameters that must be evaluated. gmp-compliance.orgloesungsfabrik.de

Precision: The precision of an analytical method expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically evaluated at two levels:

Repeatability (Intra-assay precision): This assesses the precision over a short interval of time under the same operating conditions. It is often determined by performing at least six replicate measurements of a single sample concentration. The relative standard deviation (%RSD) is calculated, with an acceptance criterion typically being less than 2%. altabrisagroup.com

Intermediate Precision: This evaluates the method's performance within the same laboratory but considers variations such as different days, different analysts, or different equipment.

| Injection No. | Peak Area |

|---|---|

| 1 | 1254320 |

| 2 | 1261050 |

| 3 | 1258790 |

| 4 | 1249550 |

| 5 | 1255100 |

| 6 | 1263200 |

| Mean | 1257002 |

| Std. Dev. | 5135.8 |

| %RSD | 0.41% |

Accuracy: Accuracy reflects the closeness of the test results obtained by the method to the true value. It is commonly assessed using recovery studies. This involves adding a known amount of the analyte (spiking) to a blank matrix or placebo at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage of the analyte recovered is then calculated. For assays of active ingredients, the mean recovery is typically expected to be within 98.0% to 102.0%. scielo.brpharmtech.com

| Concentration Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |

|---|---|---|---|

| 80% | 80.0 | 79.2 | 99.0% |

| 80.0 | 80.1 | 100.1% | |

| 80.0 | 79.5 | 99.4% | |

| 100% | 100.0 | 100.5 | 100.5% |

| 100.0 | 99.7 | 99.7% | |

| 100.0 | 101.1 | 101.1% | |

| 120% | 120.0 | 120.8 | 100.7% |

| 120.0 | 119.5 | 99.6% | |

| 120.0 | 121.4 | 101.2% | |

| Overall Mean Recovery | 100.1% |

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. It is determined by analyzing a series of standard solutions at different concentrations (a minimum of five is recommended). A calibration curve is generated by plotting the peak area against the concentration, and the data are evaluated by linear regression. The correlation coefficient (r²) is a key indicator of linearity, and a value greater than 0.999 is generally considered acceptable. ajast.netmyfoodresearch.com

| Concentration (µg/mL) | Peak Area |

|---|---|

| 25 | 312450 |

| 50 | 625100 |

| 75 | 938550 |

| 100 | 1251200 |

| 125 | 1564000 |

| 150 | 1875900 |

| Regression Equation: y = 12505x + 150 | |

| Correlation Coefficient (r²): 0.9999 |

Range: The range of an analytical method is the interval between the upper and lower concentration levels of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision. ajast.net The range is confirmed by the successful validation of these parameters within the specified limits.

Specificity (or selectivity) is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. scielo.br To demonstrate specificity, a blank sample (containing all components except the analyte) is analyzed to show that there are no interfering peaks at the retention time of this compound. scielo.br Furthermore, forced degradation studies can be performed, where the sample is exposed to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. The method is considered specific if the analyte peak is well-resolved from all degradation peaks, demonstrating its stability-indicating capability. nih.gov

Studies on Method Ruggedness and Robustness

Method ruggedness and robustness are essential validation parameters that demonstrate the reliability of an analytical procedure during normal use. Ruggedness refers to the reproducibility of test results under a variety of normal test conditions, such as different analysts, laboratories, instruments, and days. Robustness, on the other hand, is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

A high-performance liquid chromatography (HPLC) method developed for the analysis of Proparacaine Hydrochloride and its impurities, including Ethyl 3-amino-4-propoxybenzoate, was subjected to rigorous robustness testing. researchgate.net The study evaluated the impact of minor variations in key chromatographic parameters on the analytical results. The parameters investigated and their variations are summarized in the table below.

Table 1: Parameters for Robustness Testing of the HPLC Method for Ethyl 3-amino-4-propoxybenzoate Analysis

| Parameter | Original Value | Variation 1 | Variation 2 |

|---|---|---|---|

| Flow Rate | 1.0 mL/min | 0.9 mL/min | 1.1 mL/min |

| Column Temperature | 30°C | 28°C | 32°C |

| Mobile Phase pH | 3.0 | 2.8 | 3.2 |

| Wavelength | 290 nm | 288 nm | 292 nm |

The results of the robustness study indicated that slight variations in flow rate, column temperature, mobile phase pH, and detection wavelength did not significantly affect the resolution, peak area, or retention time of Ethyl 3-amino-4-propoxybenzoate and other related substances. This demonstrates the reliability of the analytical method for routine quality control analysis.

Application in Quality Control (QC) and Reference Standard Characterization

The validated HPLC method plays a crucial role in the quality control (QC) of Proparacaine Hydrochloride by ensuring that the levels of impurities, such as Ethyl 3-amino-4-propoxybenzoate, are within the acceptable limits. researchgate.net The method's precision, accuracy, and sensitivity make it suitable for routine analysis of raw materials, in-process samples, and finished products. researchgate.netresearchgate.net

Quality Control Applications:

Impurity Profiling: The method is employed to identify and quantify process-related impurities, including Ethyl 3-amino-4-propoxybenzoate, in batches of Proparacaine Hydrochloride. researchgate.netresearchgate.net

Batch Release Testing: As part of the final product release, the method is used to confirm that the impurity levels meet the specifications set by regulatory authorities.

Stability Studies: The stability-indicating nature of the method allows for the monitoring of impurity levels over time under various storage conditions, ensuring the product's shelf-life.

Reference Standard Characterization:

The availability of a well-characterized reference standard for Ethyl 3-amino-4-propoxybenzoate is essential for the accurate quantification of this impurity. While a specific Certificate of Analysis for an "Ethyl 3-amino-4-propoxybenzoate" reference standard is not publicly available, reference standards for the related compound "3-Amino-4-propoxybenzoic acid" are provided by pharmacopoeias such as the British Pharmacopoeia. matrixscientific.comnih.gov A Certificate of Analysis for Proparacaine Hydrochloride, which would be analyzed using methods that also detect Ethyl 3-amino-4-propoxybenzoate, typically includes the following characterization data. nih.gov

Table 2: Typical Characterization Data for a Pharmaceutical Reference Standard

| Test | Specification | Example Result |

|---|---|---|

| Appearance | White to Off-White Solid | Conforms |

| Nuclear Magnetic Resonance (NMR) | Conforms to Structure | Conforms |

| Mass Spectrometry (MS) | Conforms to Structure | Conforms |

| HPLC Purity | >98.0% | 99.5% |

| Residual Solvents | Meets USP <467> requirements | Conforms |

| Loss on Drying | <0.5% | 0.2% |

The characterization of an Ethyl 3-amino-4-propoxybenzoate reference standard would involve a similar battery of tests to confirm its identity, purity, and potency, thereby ensuring its suitability for use in quantitative analysis.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Ethyl 4-propoxybenzoate in laboratory settings?

- Methodological Answer : Implement engineering controls (e.g., fume hoods) and administrative measures (e.g., exposure monitoring) to minimize inhalation or dermal contact. Use NIOSH-approved respirators (e.g., P95) if airborne concentrations exceed safe limits . For acute exposure, follow first-aid protocols: rinse skin/eyes with water, administer oxygen for respiratory distress, and avoid inducing vomiting in case of ingestion . Maintain Material Safety Data Sheets (SDS) compliant with EU regulations (e.g., REACH Annex II) to guide risk assessments .

Q. How can this compound be synthesized with high purity for research purposes?

- Methodological Answer : Optimize esterification between 4-propoxybenzoic acid and ethanol using acid catalysis (e.g., sulfuric acid). Purify via fractional distillation or recrystallization in ethanol/water. Confirm purity using HPLC (C18 column, UV detection at 254 nm) and compare retention times against certified standards . Structural validation can be achieved through H NMR (e.g., ester carbonyl resonance at ~170 ppm) and FT-IR (C=O stretch at ~1720 cm) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use C NMR to distinguish the propoxy chain (δ 60-70 ppm for OCH) and ester carbonyl (δ 165-170 ppm).

- Mass Spectrometry : Electron ionization (EI-MS) to identify molecular ion peaks (e.g., m/z 208 for [M]) and fragmentation patterns.

- IR Spectroscopy : Confirm ester functional groups via C-O stretches (1250–1050 cm) and aromatic C-H bends .

Advanced Research Questions

Q. How to design experiments assessing the thermal stability and decomposition pathways of this compound under varying conditions?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) at heating rates of 10°C/min under nitrogen to identify degradation onset temperatures. Pair with GC-MS to analyze volatile decomposition products (e.g., propylene oxide, benzoic acid derivatives). For hydrolytic stability, incubate in buffered solutions (pH 4–9) at 40°C and monitor ester hydrolysis via LC-MS quantification .

Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?

- Methodological Answer :

- Statistical Analysis : Apply ANOVA to compare datasets, accounting for variables like solvent polarity or cell line specificity.

- Replication Studies : Reproduce experiments under standardized conditions (e.g., ISO 10993 for cytotoxicity assays).

- Impurity Profiling : Use UPLC-QTOF to identify trace contaminants (e.g., unreacted 4-propoxybenzoic acid) that may skew bioactivity results .

Q. How to apply read-across approaches for predicting toxicity when experimental data on this compound is limited?

- Methodological Answer : Group this compound with structurally similar esters (e.g., ethylparaben) sharing:

- Functional Groups : Ester linkages and aromatic rings.

- Metabolic Pathways : Hydrolysis to 4-propoxybenzoic acid and ethanol.

- Toxicokinetics : Compare LD values from analogous compounds (e.g., Ethyl 4-hydroxybenzoate) and adjust for differences in logP values .

Q. What methodologies optimize the quantification of this compound in complex biological matrices during pharmacokinetic studies?

- Methodological Answer : Develop a validated LC-MS/MS method:

- Sample Prep : Solid-phase extraction (C18 cartridges) from plasma or urine.

- Chromatography : Gradient elution with methanol/0.1% formic acid.

- Detection : MRM transitions for this compound (e.g., m/z 208 → 121) with deuterated internal standards .

Q. How to evaluate the environmental fate and degradation pathways of this compound in aquatic systems?

- Methodological Answer : Conduct OECD 301B biodegradability tests under aerobic conditions. Monitor degradation via UV-Vis spectroscopy and identify metabolites (e.g., 4-propoxybenzoic acid) using high-resolution mass spectrometry. Assess photolytic degradation under simulated sunlight (λ > 290 nm) .

Data Presentation and Ethics

- Data Tables : Include raw data (e.g., TGA weight loss percentages) in appendices, with processed results (mean ± SD) in the main text .

- Ethical Compliance : Adhere to REACH and OSHA guidelines for chemical disposal and worker safety. Document informed consent protocols if human cell lines are used .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.